molecular formula C10H12ClNO3 B13596510 3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid

3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B13596510
M. Wt: 229.66 g/mol
InChI Key: VOYNCJMFVOMSNK-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a propanoic acid moiety. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is efficient and widely used in industrial production due to its simplicity and high yield.

Chemical Reactions Analysis

3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas, palladium on charcoal, and strong oxidizing agents like potassium permanganate.

Scientific Research Applications

3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the compound play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-3-(3-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)

InChI Key

VOYNCJMFVOMSNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C(CC(=O)O)N

Origin of Product

United States

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